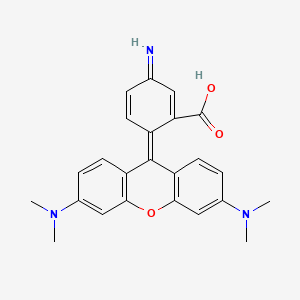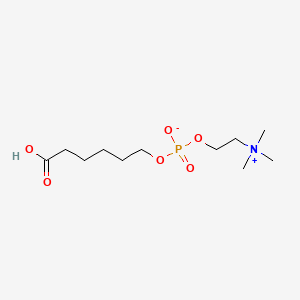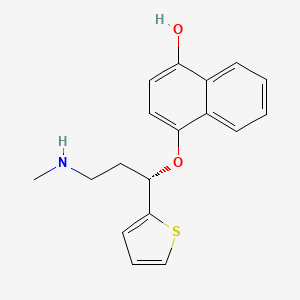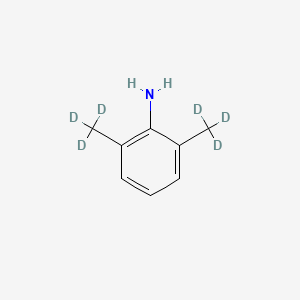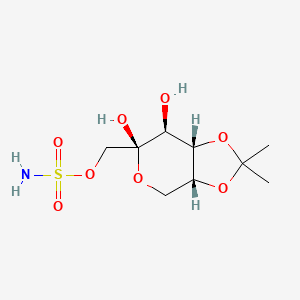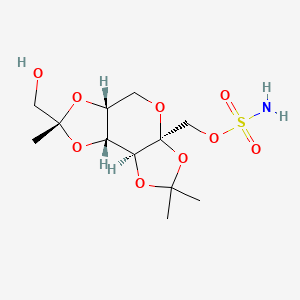
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclohexane derivatives, which are known for their stability and versatility in various chemical reactions. The presence of a hydroxyl group and a nitrile group in its structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexane ring, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The hydroxyl group is then added via an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are often employed in hydrogenation reactions to form the cyclohexane ring. The nitrile group can be introduced using cyanide sources under controlled conditions to ensure safety and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Both the hydroxyl and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: Similar in structure but lacks the nitrile group.
Cyclohexanol: Similar in structure but lacks the nitrile group.
Cyclohexanecarboxylic acid: Similar in structure but has a carboxyl group instead of a nitrile group.
Uniqueness
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- is unique due to the presence of both a hydroxyl and a nitrile group in its structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar counterparts. Its unique reactivity and stability make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
108168-70-3 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.252 |
Nom IUPAC |
(1R,2S)-1-hydroxy-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h8-9,12H,3-6H2,1-2H3/t9-,10-/m0/s1 |
Clé InChI |
NBWURZSRWYYFGI-UWVGGRQHSA-N |
SMILES |
CC(C)C1CCCCC1(C#N)O |
Synonymes |
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




